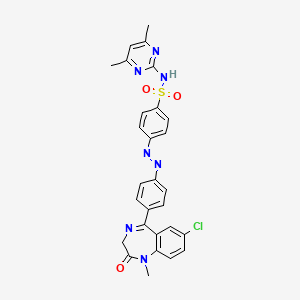
Bcl-2-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bcl-2-IN-4 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting apoptosis. Overexpression of BCL-2 is associated with various cancers, making it a significant target for cancer therapy. This compound is designed to bind to the BCL-2 protein, thereby promoting apoptosis in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-4 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Coupling reactions: The final step involves coupling the functionalized core structure with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Bcl-2-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens (chlorine, bromine) and alkylating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or therapeutic applications.
科学的研究の応用
Bcl-2-IN-4 has a wide range of scientific research applications, including:
Biological studies: It is used to study the role of BCL-2 in apoptosis and cell survival pathways.
Drug development: this compound serves as a lead compound for developing new anticancer drugs targeting the BCL-2 protein.
Industrial applications: It is used in the development of therapeutic agents and in the study of apoptosis-related pathways in various industries.
作用機序
Bcl-2-IN-4 exerts its effects by binding to the BCL-2 protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway . The release of cytochrome c from the mitochondria and subsequent activation of caspases result in programmed cell death of cancer cells .
類似化合物との比較
Similar Compounds
Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: Another BCL-2 family inhibitor that targets both BCL-2 and BCL-xL proteins.
ABT-737: A potent BCL-2 inhibitor that has shown efficacy in preclinical models.
Uniqueness of Bcl-2-IN-4
This compound is unique due to its specific binding affinity and selectivity for the BCL-2 protein. Unlike other inhibitors that may target multiple proteins within the BCL-2 family, this compound is designed to selectively inhibit BCL-2, reducing potential off-target effects and increasing its therapeutic potential in cancer treatment.
特性
分子式 |
C46H50ClN9O7S |
|---|---|
分子量 |
908.5 g/mol |
IUPAC名 |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[[6-nitro-7-(oxan-4-ylmethylamino)-1H-benzimidazol-4-yl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C46H50ClN9O7S/c1-46(2)13-9-32(37(24-46)30-3-5-33(47)6-4-30)27-54-15-17-55(18-16-54)34-7-8-36(39(22-34)63-35-21-31-10-14-48-44(31)50-26-35)45(57)53-64(60,61)40-23-38(56(58)59)41(43-42(40)51-28-52-43)49-25-29-11-19-62-20-12-29/h3-8,10,14,21-23,26,28-29,49H,9,11-13,15-20,24-25,27H2,1-2H3,(H,48,50)(H,51,52)(H,53,57) |
InChIキー |
PFVMZVXYLOWBLC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=C6C(=C(C(=C5)[N+](=O)[O-])NCC7CCOCC7)NC=N6)OC8=CN=C9C(=C8)C=CN9)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



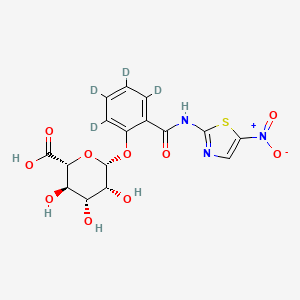

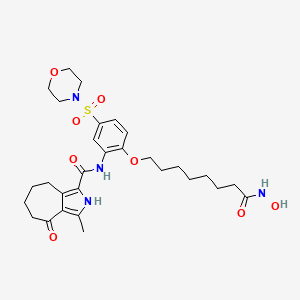
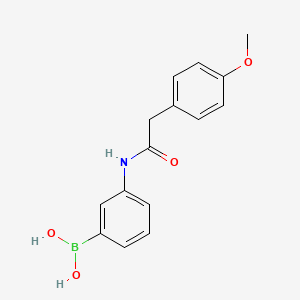

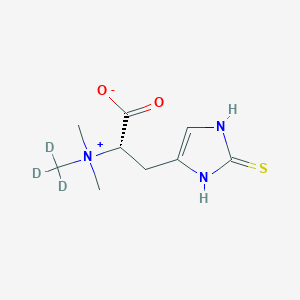

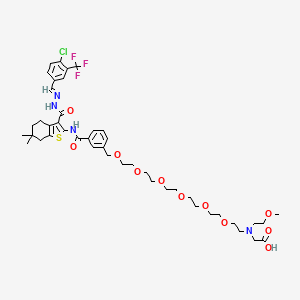
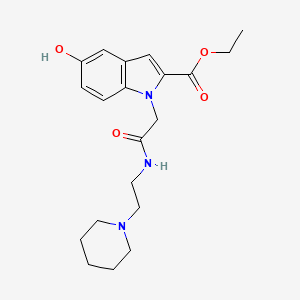
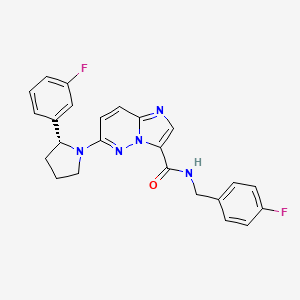
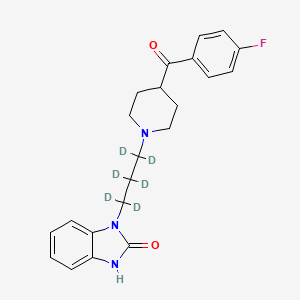
methyl dihydrogen phosphate](/img/structure/B12416408.png)
